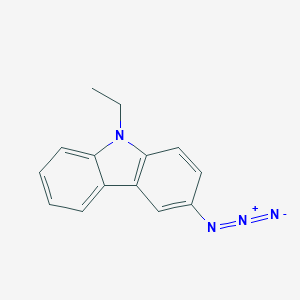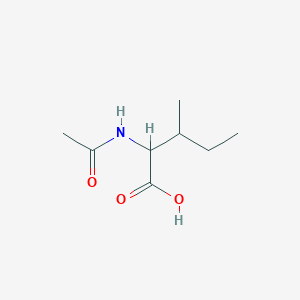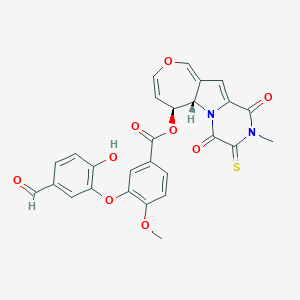
Aurantioemestrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aurantioemestrin is a natural product that belongs to the class of fungal metabolites. It is a secondary metabolite that is produced by the fungus Aspergillus Aurantiacus. Aurantioemestrin has gained significant attention in the scientific community due to its pharmacological properties and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Biogenetic Intermediates
Aurantioemestrin has been identified as a biogenetically possible key intermediate, transitioning from epidithiodioxopiperazines to trioxopiperazines. This compound was isolated from Emericella striata and its structure elucidation was based on 1H and 13C NMR spectra, highlighting its significance in organic chemistry and natural product synthesis (Kawahara et al., 1986).
Analysis of Citrus aurantium Components
Aurantioemestrin is related to Citrus aurantium, from which various active components have been characterized. Research has focused on the expression of aquaporin 5 in human submandibular gland cells to understand the effects of these components, providing insights into the pharmacology and therapeutic potential of compounds related to aurantioemestrin (Ren et al., 2020).
Antifungal Activity
Studies have explored the antifungal activity of compounds related to aurantioemestrin, such as cinnamaldehyde, against pathogens like Geotrichum citri-aurantii. This research contributes to understanding the mechanisms by which these compounds affect cell wall integrity and permeability in fungi (Ouyang et al., 2019).
Chemical Profiling and Quality Control
Chemical profiling of Citrus aurantium, closely related to aurantioemestrin, has been conducted to identify the basic chemical components for comprehensive quality control. This research aids in the development of standards for evaluating the quality of herbal medicines (He et al., 2018).
Gastrointestinal and Anxiolytic Effects
Research on Citrus aurantium, associated with aurantioemestrin, has investigated its effects on gastrointestinal motility and anxiety. These studies have broad implications for the use of Citrus aurantium in traditional medicine and its potential therapeutic applications (Moraes et al., 2009; Pultrini et al., 2006).
Agricultural Applications
Aurantioemestrin-related research extends to agricultural applications, such as the study of antifungal activities of various compounds against pathogens affecting citrus fruits. This research is vital for developing strategies to protect crops and reduce post-harvest losses (Liu et al., 2009; Zhou et al., 2014).
Fluorescence Spectroscopy in Plant Health
Fluorescence spectroscopy has been applied to Citrus aurantium trees to investigate biological processes and diseases. This approach provides valuable insights into plant health monitoring and disease diagnosis (Marcassa et al., 2006).
Eigenschaften
CAS-Nummer |
105637-72-7 |
|---|---|
Produktname |
Aurantioemestrin |
Molekularformel |
C27H20N2O9S |
Molekulargewicht |
548.5 g/mol |
IUPAC-Name |
[(1S,14S)-5-methyl-3,6-dioxo-4-sulfanylidene-11-oxa-2,5-diazatricyclo[7.5.0.02,7]tetradeca-7,9,12-trien-14-yl] 3-(5-formyl-2-hydroxyphenoxy)-4-methoxybenzoate |
InChI |
InChI=1S/C27H20N2O9S/c1-28-24(32)17-10-16-13-36-8-7-20(23(16)29(17)25(33)26(28)39)38-27(34)15-4-6-19(35-2)22(11-15)37-21-9-14(12-30)3-5-18(21)31/h3-13,20,23,31H,1-2H3/t20-,23-/m0/s1 |
InChI-Schlüssel |
WRIFWCQWEAILFB-REWPJTCUSA-N |
Isomerische SMILES |
CN1C(=O)C2=CC3=COC=C[C@@H]([C@H]3N2C(=O)C1=S)OC(=O)C4=CC(=C(C=C4)OC)OC5=C(C=CC(=C5)C=O)O |
SMILES |
CN1C(=O)C2=CC3=COC=CC(C3N2C(=O)C1=S)OC(=O)C4=CC(=C(C=C4)OC)OC5=C(C=CC(=C5)C=O)O |
Kanonische SMILES |
CN1C(=O)C2=CC3=COC=CC(C3N2C(=O)C1=S)OC(=O)C4=CC(=C(C=C4)OC)OC5=C(C=CC(=C5)C=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester](/img/structure/B9162.png)
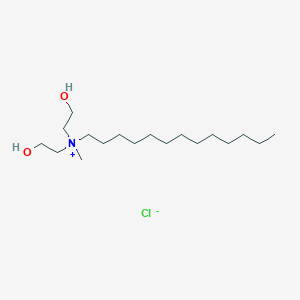
![Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI)](/img/structure/B9166.png)
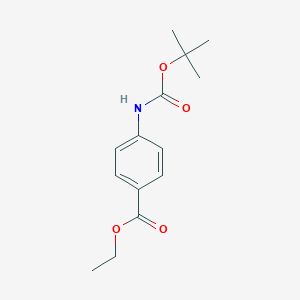



![Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, 7-(4,5-dihydro-1H-imidazol-2-yl)-(9CI)](/img/structure/B9178.png)

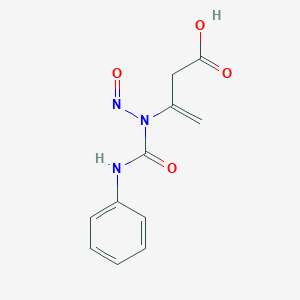
![(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid](/img/structure/B9184.png)
